molecular formula C5H10O3 B8601033 2-Methoxy-tetrahydro-furan-3-ol

2-Methoxy-tetrahydro-furan-3-ol

Cat. No.: B8601033
M. Wt: 118.13 g/mol
InChI Key: DDIDZOMSYGWECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-tetrahydro-furan-3-ol is an organic compound with the molecular formula C5H10O2. It is a derivative of tetrahydrofuran, a common solvent in organic chemistry. This compound is characterized by the presence of a methoxy group (-OCH3) and a hydroxyl group (-OH) attached to the tetrahydrofuran ring. It is a colorless liquid with a pleasant odor and is soluble in water and many organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-tetrahydro-furan-3-ol can be synthesized through several methods. One common method involves the catalytic hydrogenation of furfural, a compound derived from agricultural waste products such as corncobs and bagasse. The reaction proceeds as follows:

OC4H3CHO+4H2OC4H7CH3+H2O\text{OC}_4\text{H}_3\text{CHO} + 4\text{H}_2 \rightarrow \text{OC}_4\text{H}_7\text{CH}_3 + \text{H}_2\text{O} OC4​H3​CHO+4H2​→OC4​H7​CH3​+H2​O

In this reaction, furfural is hydrogenated in the presence of a catalyst, typically palladium or nickel, under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves the use of renewable biomass sources. The raw materials, rich in cellulose, hemicelluloses, and lignin, are subjected to acid-catalyzed digestion to produce furfural, which is then hydrogenated to yield the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-tetrahydro-furan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products Formed

    Oxidation: Formation of 2-methoxytetrahydrofuran-3-one.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of various substituted tetrahydrofuran compounds.

Scientific Research Applications

2-Methoxy-tetrahydro-furan-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-tetrahydro-furan-3-ol involves its interaction with various molecular targets and pathways. The compound can act as a Lewis base, forming complexes with metal ions and facilitating catalytic reactions. It can also participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and stability of other molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: A similar compound with a methyl group instead of a methoxy group.

    Tetrahydrofuran: The parent compound without any substituents.

Uniqueness

2-Methoxy-tetrahydro-furan-3-ol is unique due to the presence of both methoxy and hydroxyl groups, which impart distinct chemical reactivity and solubility properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

2-methoxyoxolan-3-ol

InChI

InChI=1S/C5H10O3/c1-7-5-4(6)2-3-8-5/h4-6H,2-3H2,1H3

InChI Key

DDIDZOMSYGWECH-UHFFFAOYSA-N

Canonical SMILES

COC1C(CCO1)O

Origin of Product

United States

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